

Application Notes: Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-methylpyrimidine

Cat. No.: B080034

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Introduction

4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP) is a pivotal chemical intermediate in the synthesis of various agrochemicals, particularly pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium.[1] These herbicides are known for their efficacy against a wide spectrum of weeds in rice crops by inhibiting acetolactate synthase (ALS).[1] The sulfonylpyrimidine core is a crucial pharmacophore, and its derivatives have also been explored for their potential anticancer activities.[2] This document outlines facile and efficient protocols for the synthesis of DMSP, tailored for researchers in synthetic chemistry and drug development.

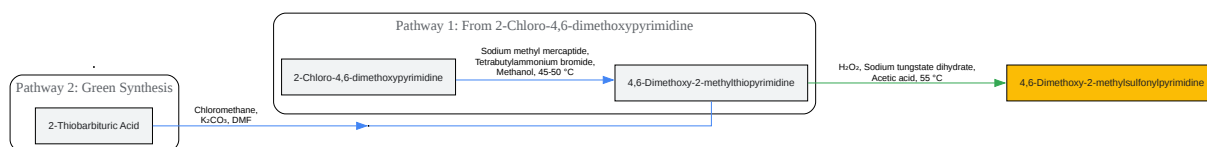
Chemical Profile

Property	Value
Chemical Name	4,6-Dimethoxy-2-methylsulfonylpyrimidine
CAS Number	113583-35-0[3]
Molecular Formula	C7H10N2O4S[3]
Molecular Weight	218.23 g/mol [3]
Melting Point	126-133 °C[3][4]
Appearance	White solid[3][5]

Synthesis Pathways

The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine is typically achieved through a two-step process involving the formation of a thioether intermediate, 4,6-dimethoxy-2-methylthiopyrimidine, followed by its oxidation to the desired sulfone. Two primary, high-yield pathways are detailed below.

A common and efficient method involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation.[1][5][6] An alternative, more environmentally friendly approach utilizes 2-thiobarbituric acid and chloromethane for the initial methylation and methoxylation step.[7][8]



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Caption: General synthesis pathways for 4,6-Dimethoxy-2-methylsulfonylpyrimidine.

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-4,6-dimethoxypyrimidine

This protocol is divided into two main steps: the synthesis of the intermediate 4,6-dimethoxy-2-methylthiopyrimidine, and its subsequent oxidation.

Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (4)

This step involves a nucleophilic substitution reaction.[1]

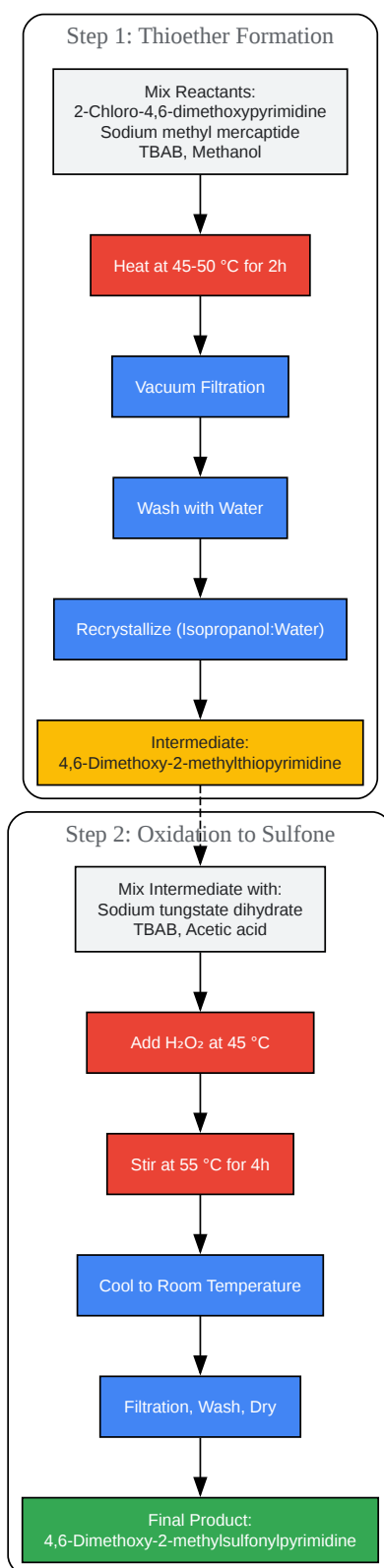
- Materials:
 - 2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)
 - 25% Sodium methyl mercaptide (30.1 g, 107 mmol)
 - Tetrabutylammonium bromide (1.6 g, 5 mmol)
 - Methanol (80 mL)
 - Isopropanol
 - Water
- Procedure:
 - Combine 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide, and methanol in a suitable reaction vessel.
 - Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.
 - An off-white precipitate will form. Collect the solid by vacuum filtration.
 - Wash the collected solid with cool water.
 - Recrystallize the solid from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.

Step 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (5)

This step involves the oxidation of the thioether intermediate.^[1]

- Materials:
 - 4,6-Dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol)
 - Sodium tungstate dihydrate (1.5 g, 4.5 mmol)
 - Tetrabutylammonium bromide (1.6 g, 5 mmol)

- Acetic acid (25 mL)
- 35% Hydrogen peroxide (19.5 g, 200 mmol)
- Procedure:
 - In a reaction vessel, create a mixture of 4,6-dimethoxy-2-methylthiopyrimidine, sodium tungstate dihydrate, tetrabutylammonium bromide, and acetic acid. Stir at room temperature.
 - While vigorously stirring, slowly add the 35% aqueous hydrogen peroxide solution at 45 °C.
 - Continue stirring at 55 °C for an additional 4 hours.
 - Cool the reaction mixture to room temperature, which will cause a white solid to precipitate.
 - Collect the solid by filtration, wash with water, and dry to obtain 4,6-dimethoxy-2-methylsulfonylpyrimidine.



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Caption: Workflow for the synthesis of DMSP from 2-Chloro-4,6-dimethoxypyrimidine.

Protocol 2: Synthesis using Monoperoxyphthalic Acid

This protocol offers an alternative oxidation step.

- Materials:
 - 4,6-dimethoxy-2-methylthiopyrimidine (143.6 g, 0.772 mole)
 - Tetrahydrofuran (THF) (460 mL)
 - 80% Monoperoxyphthalic acid, magnesium salt hexahydrate (MMPP) (525.0 g, 0.849 mole)
 - Methanol (600 mL)
 - 1M Sodium sulfite solution
 - Ethyl acetate
 - 20% Potassium carbonate solution
 - Saturated sodium chloride solution
 - Magnesium sulfate
- Procedure:
 - Dissolve 4,6-dimethoxy-2-methylthiopyrimidine in THF and cool the solution to 10-15 °C.
 - Separately, prepare a solution of MMPP in methanol.
 - Add the MMPP solution to the pyrimidine solution at a rate that maintains the reaction temperature below 15 °C (this takes about one hour).
 - After the addition is complete, stir the mixture for 15 minutes.
 - Add 1M sodium sulfite solution dropwise to quench excess peroxides.
 - Concentrate the mixture under reduced pressure.

- Partition the residue between ethyl acetate and water.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash sequentially with water, 20% potassium carbonate solution, water again, and finally with saturated sodium chloride solution.
- Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[4]

Quantitative Data Summary

Synthesis Step	Starting Material	Reagents	Yield	Melting Point (°C)	Reference
Thioether Formation	2-Chloro-4,6-dimethoxypyrimidine	Sodium methyl mercaptide, TBAB	95.6%	52.5-53.8	[1]
Oxidation to Sulfone	4,6-Dimethoxy-2-methylthiopyrimidine	H ₂ O ₂ , Sodium tungstate dihydrate	95%	-	[1][5][6]
Oxidation to Sulfone	4,6-Dimethoxy-2-methylthiopyrimidine	Monoperoxypthalic acid, magnesium salt	-	126-127.5	[4]
Green Synthesis (Intermediate)	2-Thiobarbituric acid	Chloromethane, K ₂ CO ₃	53.1% (selectivity)	-	[8]

Concluding Remarks

The described protocols provide facile and high-yielding methods for the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. The choice of protocol may depend on the availability of

starting materials, desired scale, and environmental considerations. The traditional method starting from 2-chloro-4,6-dimethoxypyrimidine offers excellent yields.[1] For laboratories prioritizing green chemistry principles, the synthesis starting from 2-thiobarbituric acid presents a more environmentally benign alternative by avoiding hazardous reagents like dimethyl sulfate and phosphorus oxychloride.[7][8] These detailed procedures should enable researchers to efficiently synthesize this important intermediate for applications in agrochemical and pharmaceutical research.

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References

- 1. asianpubs.org [asianpubs.org]
- 2. EP0877022A1 - Synthesis of the sulfonylpyrimidine derivatives with anticancer activity - Google Patents [patents.google.com]
- 3. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
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